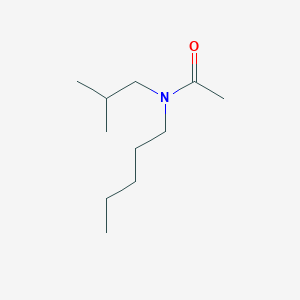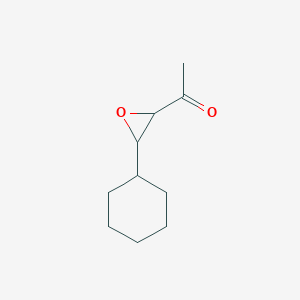
1-(3-Cyclohexyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexyloxiran-2-yl)ethanone is an organic compound with a unique structure that includes a cyclohexyl group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyloxiran-2-yl)ethanone typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclohexene is reacted with an oxidizing agent in the presence of a catalyst. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Cyclohexyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used for the oxidation of the oxirane ring.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the ketone group.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Secondary Alcohols: Resulting from the reduction of the ketone group.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Cyclohexyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexyloxiran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: Similar structure but lacks the oxirane ring.
Cyclohexene oxide: Contains the oxirane ring but lacks the ketone group.
1-(3-Cyclohexyl)ethanone: Similar structure but lacks the oxirane ring.
Uniqueness
1-(3-Cyclohexyloxiran-2-yl)ethanone is unique due to the presence of both the cyclohexyl group and the oxirane ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-(3-cyclohexyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h8-10H,2-6H2,1H3 |
Clé InChI |
XKXHNCWRJIOPMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(O1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)


![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
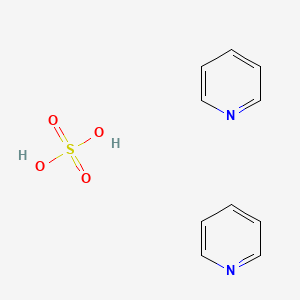
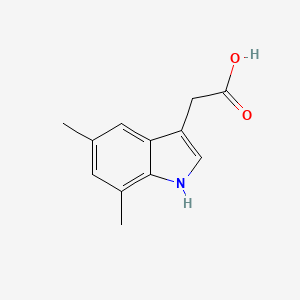
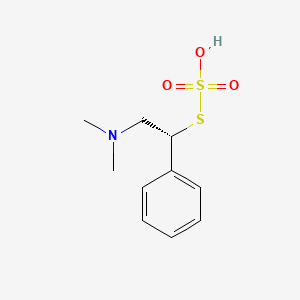

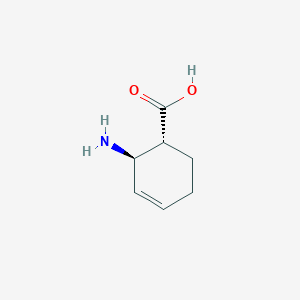
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
